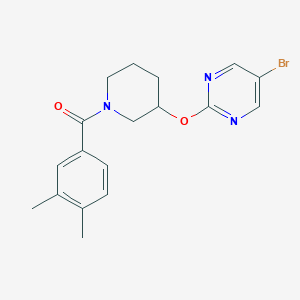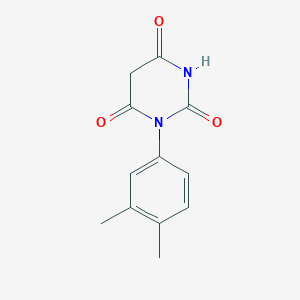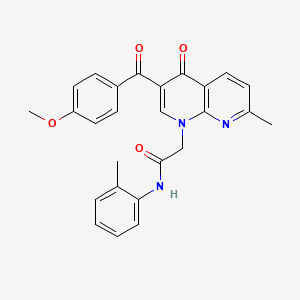
1-(4-fluorobenzoyl)piperidine-3-carboxylic Acid
Overview
Description
“1-(4-fluorobenzoyl)piperidine-3-carboxylic Acid” is a chemical compound with the CAS Number: 436093-16-2 . It has a molecular weight of 251.26 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H14FNO3/c14-11-5-3-9 (4-6-11)12 (16)15-7-1-2-10 (8-15)13 (17)18/h3-6,10H,1-2,7-8H2, (H,17,18)/t10-/m0/s1 . Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the resources I found.Scientific Research Applications
Aurora Kinase Inhibitor in Cancer Treatment
A compound related to 1-(4-fluorobenzoyl)piperidine-3-carboxylic Acid has been identified as an Aurora kinase inhibitor, which may be useful in cancer treatment. The compound inhibits Aurora A, a kinase involved in cell cycle regulation, suggesting potential applications in oncology (ロバート ヘンリー,ジェームズ, 2006).
Molecular Assembly and Hydrogen Bonding
Research on similar compounds has shown that they form hydrogen-bonded structures, which could be significant in the field of crystallography and molecular design. Such structures have implications for understanding molecular interactions and designing new materials (Graham Smith & U. Wermuth, 2010).
Conformational Analysis in Solid and Solution States
Conformational analysis of a structurally related compound has been conducted, providing insights into its behavior in both solid and solution states. This type of analysis is crucial for understanding the stability and reactivity of pharmaceutical compounds (J. Ribet et al., 2005).
Synthesis and Biochemical Study
A series of related compounds have been synthesized and studied using NMR spectroscopy and X-ray diffraction. These studies contribute to the broader understanding of the chemical properties and potential applications of these compounds in various fields, including pharmacology (C. Burgos et al., 1992).
Metal-Organic Frameworks and Gas Capture
Compounds with a similar structure have been used in the construction of metal-organic frameworks, which show selective adsorption for gases like C2H2 and CO2. This research has implications for environmental science, particularly in the areas of gas storage and separation technologies (Xiankai Sun et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-(4-fluorobenzoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLHLMFNCSEIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride](/img/no-structure.png)
![N-Benzo[1,3]dioxol-5-yl-2-(4-hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2354348.png)
![(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide](/img/structure/B2354349.png)


![Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-](/img/structure/B2354354.png)





![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2354367.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-fluorobenzamide](/img/structure/B2354370.png)
